N-Propanoyl-D-glucosamine

Descripción general

Descripción

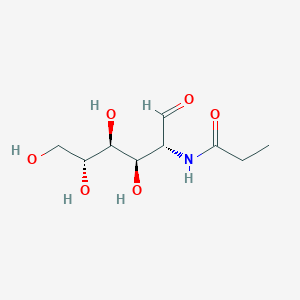

N-Propanoyl-D-glucosamine is a monosaccharide derivative of glucose . It is an important component of glycoproteins, proteoglycans, and glycosaminoglycans . The molecular formula of this amino monosaccharide is C9H17NO6 .

Synthesis Analysis

N-Propanoyl-D-glucosamine can be synthesized from D-glucosamine and the respective carbonic acid anhydride . In a study, it was shown that in rat, the normally occurring N-acetyl neuraminic acid can be modified in its N-acyl moiety by in vivo administration of the chemically synthesized N-propanoyl precursors, N-propanoyl-D-glucosamine or N-propanoyl-D-mannosamine .Molecular Structure Analysis

The molecular weight of N-Propanoyl-D-glucosamine is 235.23 g/mol . The IUPAC name is N - [ (2 R ,3 R ,4 S ,5 R )-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide . The InChIKey is KPGOFLYMMXWXNB-HIORRCEOSA-N .Physical And Chemical Properties Analysis

N-Propanoyl-D-glucosamine has a molecular weight of 235.23 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 235.10558726 g/mol .Aplicaciones Científicas De Investigación

Biosynthesis in Rat Organs

N-Propanoyl-D-glucosamine, as a precursor, contributes to the biosynthesis of nonphysiological sialic acid in rat organs. It has been shown to incorporate into membrane and serum glycoproteins. This process helps to modify the N-acyl moiety of N-acetyl neuraminic acid, a naturally occurring compound, by introducing an N-propanoyl group. This method offers insights into modifying sialic acids and understanding their biological functions (Kayser et al., 1992).

Molecular Mechanisms and Therapeutic Applications

Glucosamine, including its N-acetyl derivative, is a naturally occurring amino sugar with important roles in the human body. It has been identified as beneficial for relieving osteoarthritis symptoms and has potential for treating cardiovascular disease, neurological deficits, skin disorders, and cancer due to its anti-oxidant and anti-inflammatory activities (Dalirfardouei et al., 2016).

Incorporation into Glycosphingolipids

N-Propanoyl-D-glucosamine is metabolized to phosphates and incorporated into glycosphingolipids in rat pheochromocytoma cell line PC 12, indicating its role in cellular processes and potential for further exploration in biochemical pathways (Kayser et al., 1992).

Life Span Extension Studies

D-Glucosamine supplementation has been found to extend the life span of nematodes and mice by impairing glucose metabolism, activating protein kinase, and increasing mitochondrial biogenesis. This research suggests glucosamine's potential in mimicking low-carbohydrate diets and influencing longevity (Weimer et al., 2014).

Protective Effects Against Free Radical Damage

Glucosamine hydrochloride shows protective effects against free radical-induced damage in erythrocytes, demonstrating its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

Synthesis for Biosynthesis Studies

The synthesis of various N-acyl-[1-14C]-D-glucosamine derivatives, including N-propanoyl-D-glucosamine, has been conducted for studying the biosynthesis of novel N-acyl neuraminic acids. This work provides tools to investigate the role of the N-acyl side chain in glycoconjugates (Kayser et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOFLYMMXWXNB-HIORRCEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960960 | |

| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propanoyl-D-glucosamine | |

CAS RN |

40549-20-0 | |

| Record name | N-Propanoylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040549200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

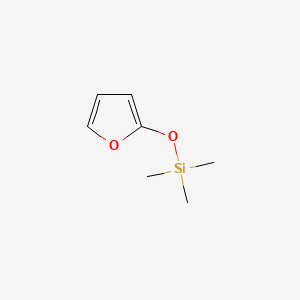

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

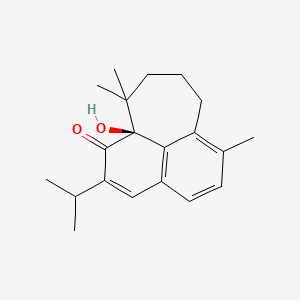

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)

![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)